Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate hydrochloride
CAS No.:
Cat. No.: VC18096879
Molecular Formula: C6H9ClN2O2S
Molecular Weight: 208.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9ClN2O2S |
|---|---|
| Molecular Weight | 208.67 g/mol |
| IUPAC Name | methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C6H8N2O2S.ClH/c1-10-6(9)4-3-11-5(2-7)8-4;/h3H,2,7H2,1H3;1H |
| Standard InChI Key | AEHGNBUOHLUHCL-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CSC(=N1)CN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identifiers
The compound is systematically named methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate hydrochloride, reflecting its substitution pattern on the thiazole ring. Key identifiers include:
A related dihydrochloride salt (CAS: 1219173-79-1) has also been documented, with a molecular weight of 245.13 g/mol.
Structural Features
The molecule consists of a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) substituted at the 2-position with an aminomethyl group () and at the 4-position with a methyl carboxylate (). The hydrochloride salt form enhances solubility in polar solvents .
Table 1: Structural and Identifier Comparison
| Property | Hydrochloride Form | Dihydrochloride Form |
|---|---|---|
| CAS Number | 2866352-64-7 | 1219173-79-1 |
| Molecular Formula | ||
| Molecular Weight | 209 Da | 245.13 g/mol |
| Key Suppliers | A2B Chem, Enamine Ltd | VulcanChem |
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves cyclization reactions of thiourea derivatives with α-halo carbonyl compounds. For example:
-
Thiazole Ring Formation: Reacting thiourea with methyl α-bromoacetoacetate in ethanol under reflux yields the thiazole core.
-
Aminomethylation: Introducing the aminomethyl group via Mannich reaction or reductive amination .
-
Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt .
Industrial-scale production employs optimized protocols to achieve yields >70%, with purification via recrystallization from ethanol-water mixtures .
Physicochemical Properties
Key Physical Parameters
Spectral Characteristics
-
IR Spectroscopy: Peaks at 2968 cm⁻¹ (C-H stretch) and 1552 cm⁻¹ (C=N vibration) .
-
NMR: -NMR signals include δ 3.90 (s, 3H, COOCH₃) and δ 4.20 (s, 2H, CH₂NH₂) .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a precursor for:
-
Antiviral Agents: Functionalization at the aminomethyl group yields protease inhibitors.
-
Antidiabetic Drugs: Carboxylate derivatives modulate PPAR-γ activity .
Material Science
Its rigid thiazole core is incorporated into liquid crystals and conductive polymers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume